2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involved the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.27 g/mol. Other physical and chemical properties such as solubility, boiling point, and stability are not specified in the available resources.Scientific Research Applications
Targeted Protein Degradation
2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol: may serve as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, a method increasingly used in drug discovery . The presence of a piperidine and fluoropyridine moiety could potentially influence the 3D orientation of the degrader, affecting the formation of the ternary complex necessary for targeted protein degradation.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are valuable in medicinal chemistry due to their unique physical, chemical, and biological properties. The compound could be utilized in the synthesis of various fluoropyridines, which are important intermediates for creating biologically active molecules .
Development of Imaging Agents
The fluorine atom present in the compound makes it a potential candidate for the synthesis of 18F-labeled pyridines . These labeled compounds are of particular interest as imaging agents in positron emission tomography (PET), which is widely used for cancer diagnosis and research .
Agricultural Chemistry
In agricultural chemistry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. The compound could be used to synthesize new agricultural products, such as herbicides and insecticides, leveraging the electron-withdrawing effects of the fluoropyridine unit .
Nonviral Genomic Medicine Delivery
The compound could be part of a combinatorial library of ionizable lipids for creating inhalable delivery vehicles. These vehicles are crucial for the delivery of mRNA and CRISPR-Cas9 gene editors to the lungs, expanding the applications of nonviral genomic medicines .
Safety and Hazards
properties
IUPAC Name |
2-[1-(2-fluoropyridin-4-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCJOGRKXCUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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